molecular formula C9H15BrO4 B1580560 diethyl 2-bromopentanedioate CAS No. 7209-00-9

diethyl 2-bromopentanedioate

Cat. No.: B1580560
CAS No.: 7209-00-9
M. Wt: 267.12 g/mol
InChI Key: OXJSWZSWGJACGU-UHFFFAOYSA-N
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Description

Diethyl 2-bromopentanedioate is an organic compound with the molecular formula C9H15BrO4 and a molecular weight of 267.12 g/mol . It is a brominated ester derivative of pentanedioic acid, commonly known as glutaric acid. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-bromopentanedioate can be synthesized through the bromination of diethyl glutarate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-bromopentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent like ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Reduction: Formation of diethyl pentanedioate.

    Hydrolysis: Formation of pentanedioic acid.

Scientific Research Applications

Diethyl 2-bromopentanedioate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical studies.

    Medicine: Utilized in the development of pharmaceutical compounds and drug discovery research.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-bromopentanedioate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The ester groups can undergo hydrolysis or reduction, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric effects of the bromine and ester groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and selectivity in chemical reactions. The bromine atom’s moderate size and electronegativity make it a versatile leaving group, allowing for various nucleophilic substitution reactions. This compound’s unique properties make it valuable in synthetic chemistry and research applications .

Properties

IUPAC Name

diethyl 2-bromopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJSWZSWGJACGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334955
Record name Pentanedioic acid, 2-bromo-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7209-00-9
Record name Pentanedioic acid, 2-bromo-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pentanedioic, 2-bromo-, diethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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